molecular formula C20H24ClNO2S2 B12704380 Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester CAS No. 180034-55-3

Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester

Cat. No.: B12704380
CAS No.: 180034-55-3
M. Wt: 410.0 g/mol
InChI Key: JNGJURQZDSKHRD-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a chlorine atom, a thienyl group, and a propyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester typically involves multiple stepsThe final step involves the esterification of the compound with 2-methyl-1-(1-methylethyl)propyl alcohol under specific reaction conditions, such as the use of a catalyst and controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thienyl group and chlorine atom play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various effects at the cellular and molecular levels .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester
  • Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)methyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester

Uniqueness

The unique combination of the thienyl group, chlorine atom, and propyl ester in Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester distinguishes it from similar compounds.

Properties

CAS No.

180034-55-3

Molecular Formula

C20H24ClNO2S2

Molecular Weight

410.0 g/mol

IUPAC Name

2,4-dimethylpentan-3-yl 2-chloro-5-[(2-methylthiophene-3-carbothioyl)amino]benzoate

InChI

InChI=1S/C20H24ClNO2S2/c1-11(2)18(12(3)4)24-20(23)16-10-14(6-7-17(16)21)22-19(25)15-8-9-26-13(15)5/h6-12,18H,1-5H3,(H,22,25)

InChI Key

JNGJURQZDSKHRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC(C(C)C)C(C)C

Origin of Product

United States

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